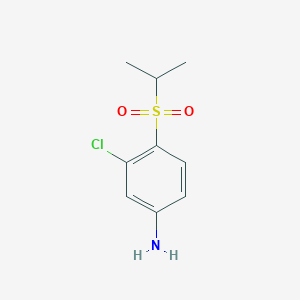

3-Chloro-4-(propane-2-sulfonyl)aniline

Descripción general

Descripción

3-Chloro-4-(propane-2-sulfonyl)aniline, also known as 3-chloro-4-sulfamoylaniline, is an aniline derivative with a wide range of applications in the fields of chemistry and biochemistry. It has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

Aplicaciones Científicas De Investigación

Application

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines

Method

The research involved the use of tributylsulfoammonium betaine (TBSAB) as a milder N-sulfamation to C-sulfonate relay reagent. The process involved a stepwise route involving TBSAB on selected anilines at room temperature, enabling the isolation of N (sp 2)-sulfamate .

Results

A one-pot sulfamation and thermal sulfonation reaction was developed and explored on a range of aniline and heterocyclic scaffolds with high conversions, including N (sp 2)-sulfamates (O (sp 2)-sulfates) and C (sp 2)-sulfonates, in up to 99 and 80% (and 88% for a phenolic example) isolated yield, respectively .

Application

Sulfur Radicals and Their Application

Method

The research involved the study of sulfur radicals in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .

Results

The research highlighted recent developments in the chemistry of sulfur radicals .

Application

Beyond classical sulfone chemistry: metal- and photocatalytic

Method

The research focused on the role of sulfones in Organic Chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds .

Results

The research highlighted the importance of sulfones in the synthesis of bioactive molecules and in the development of novel synthetic methodologies .

Application

Continuous Flow Investigation of Sulfonyl Chloride Synthesis

Method

The research involved the development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Results

The research indicated unusual sigmoidal behavior for product formation. A small reactor volume and short residence time afforded a very high space–time yield for the model system .

Application

Electrophilic Aromatic Substitution

Method

The research involved the reactions of arenes that involve attack on the carbon atoms of the aromatic ring .

Results

The research highlighted the importance of electrophilic addition to alkenes and electrophilic aromatic substitution .

Application

Method

The research involved the development of fiber reactive formazan dyes containing a vinyl sulfonyl reactive group .

Results

The research highlighted the potential of these dyes in various applications .

Propiedades

IUPAC Name |

3-chloro-4-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSGUBEDVKXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(propane-2-sulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

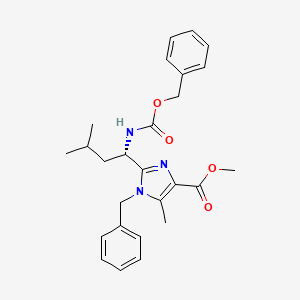

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)

![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)